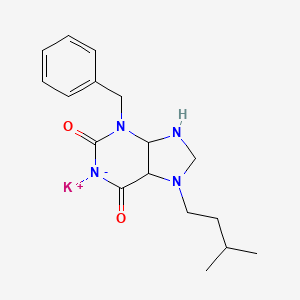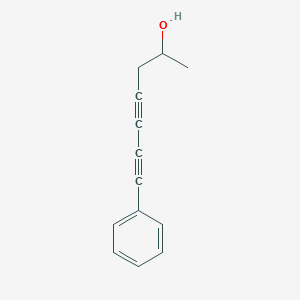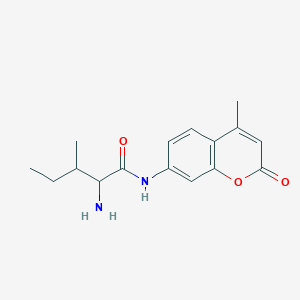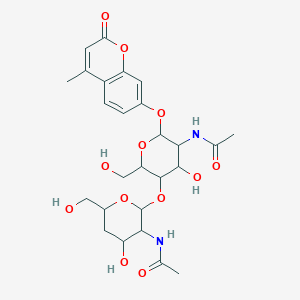![molecular formula C10H16N2O5S B12318040 5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)
5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid typically involves chemical synthesis methods. One common method is through the reaction of biotin with iodine in alkaline conditions to form biotin methyl ester .
Industrial Production Methods
In industrial settings, the compound is produced by companies such as Combi-Blocks and is stored under frozen conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include biotin derivatives and other related compounds that retain the core structure of the original molecule .
Scientific Research Applications
5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is essential for various biological processes, including enzyme function and cellular metabolism.
Medicine: It is used in the formulation of supplements and treatments for biotin deficiency.
Industry: The compound is utilized in the production of cosmetics and personal care products
Mechanism of Action
The mechanism of action of 5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid involves its role as a coenzyme in various metabolic pathways. It binds to specific enzymes, facilitating carboxylation reactions that are crucial for the synthesis of fatty acids, amino acids, and glucose . The molecular targets include enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase .
Comparison with Similar Compounds
Similar Compounds
Biotin (Vitamin B7): The parent compound of 5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid.
Biotin methyl ester: A derivative formed through the reaction of biotin with iodine.
N-(2-aminoethyl)biotinamide: Another derivative with similar structural features.
Uniqueness
5-[(3as,4s,6ar)-5,5-dioxido-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanoic acid is unique due to its specific structure that allows it to function effectively as a coenzyme in various metabolic pathways. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-(2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQYMONYBAUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866011 |
Source


|
| Record name | 5-(2,5,5-Trioxooctahydro-5lambda~6~-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)






![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)


